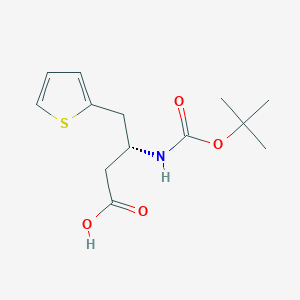

(R)-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid

Description

(R)-3-((tert-Butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid (CAS: 269726-89-8) is a Boc-protected amino acid derivative with a molecular formula of C₁₃H₁₉NO₄S and a molecular weight of 285.36 g/mol . Its structure features a thiophen-2-yl substituent, a tert-butoxycarbonyl (Boc) protecting group, and a butanoic acid backbone. This compound is used in laboratory research, particularly in peptide synthesis and medicinal chemistry, owing to its role as a chiral building block. It requires storage at 2–8°C in a dry, dark environment to maintain stability .

Properties

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-thiophen-2-ylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-13(2,3)18-12(17)14-9(8-11(15)16)7-10-5-4-6-19-10/h4-6,9H,7-8H2,1-3H3,(H,14,17)(H,15,16)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQYZXFFROGLRS-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CS1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CS1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401158064 | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-thiophenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401158064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269726-89-8 | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-thiophenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269726-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-thiophenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401158064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Boc-®-3-Amino-4-(2-thienyl)-butyric acid, also known as ®-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid or Boc-(2-thienyl)-D-beta-homoalanine, is a complex compound used in proteomics research.

Mode of Action

It’s known that it’s used in peptide synthesis, which suggests it may interact with amino acids or proteins to form peptides.

Biochemical Analysis

Biochemical Properties

Boc-®-3-Amino-4-(2-thienyl)-butyric acid plays a significant role in various biochemical reactions. This compound interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Boc-®-3-Amino-4-(2-thienyl)-butyric acid is known to interact with proteases, which are enzymes that catalyze the hydrolysis of peptide bonds in proteins. The Boc protecting group in Boc-®-3-Amino-4-(2-thienyl)-butyric acid can be selectively removed under mild conditions, allowing for the study of enzyme-substrate interactions and the identification of active sites in proteins.

Cellular Effects

Boc-®-3-Amino-4-(2-thienyl)-butyric acid has been shown to affect various types of cells and cellular processes. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Boc-®-3-Amino-4-(2-thienyl)-butyric acid can alter the activity of signaling molecules such as kinases and phosphatases, which play crucial roles in regulating cellular responses to external stimuli. Additionally, Boc-®-3-Amino-4-(2-thienyl)-butyric acid can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.

Molecular Mechanism

The molecular mechanism of action of Boc-®-3-Amino-4-(2-thienyl)-butyric acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, Boc-®-3-Amino-4-(2-thienyl)-butyric acid can act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites. Additionally, Boc-®-3-Amino-4-(2-thienyl)-butyric acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Boc-®-3-Amino-4-(2-thienyl)-butyric acid can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it can degrade over time, leading to changes in its activity and function. Long-term studies have shown that Boc-®-3-Amino-4-(2-thienyl)-butyric acid can have lasting effects on cellular function, including alterations in cell signaling pathways, gene expression, and cellular metabolism.

Dosage Effects in Animal Models

The effects of Boc-®-3-Amino-4-(2-thienyl)-butyric acid can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism. Additionally, high doses of Boc-®-3-Amino-4-(2-thienyl)-butyric acid can cause toxic or adverse effects, including cell death and tissue damage.

Metabolic Pathways

Boc-®-3-Amino-4-(2-thienyl)-butyric acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450s, which play a crucial role in the oxidation of organic molecules. Additionally, Boc-®-3-Amino-4-(2-thienyl)-butyric acid can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes.

Transport and Distribution

The transport and distribution of Boc-®-3-Amino-4-(2-thienyl)-butyric acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as amino acid transporters. Once inside the cell, Boc-®-3-Amino-4-(2-thienyl)-butyric acid can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments.

Subcellular Localization

Boc-®-3-Amino-4-(2-thienyl)-butyric acid is localized in various subcellular compartments, where it exerts its activity and function. This compound can be targeted to specific organelles, such as the mitochondria or the nucleus, through targeting signals or post-translational modifications. The subcellular localization of Boc-®-3-Amino-4-(2-thienyl)-butyric acid can influence its activity and function, as it interacts with specific biomolecules within these compartments.

Biological Activity

(R)-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid, also known by its CAS number 269726-89-8, is a compound with significant biological activity. It is characterized by its molecular formula and a molecular weight of 285.36 g/mol. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of neuropharmacology and anti-inflammatory research.

| Property | Value |

|---|---|

| Chemical Name | (R)-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid |

| CAS Number | 269726-89-8 |

| Molecular Formula | C13H19NO4S |

| Molecular Weight | 285.36 g/mol |

| Purity | ≥ 98% |

| Storage Conditions | Keep in dark place, sealed at 2-8°C |

The biological activity of (R)-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid primarily revolves around its role as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is implicated in various cellular processes, including cell cycle regulation and apoptosis. Inhibition of this enzyme has been linked to neuroprotective effects and modulation of inflammatory responses.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. Research indicates that it can reduce the production of pro-inflammatory cytokines, which are critical in various inflammatory diseases. For instance, a study demonstrated that treatment with this compound led to decreased levels of TNF-alpha and IL-6 in cellular models of inflammation .

Neuroprotective Properties

The neuroprotective potential of (R)-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid has been explored in models of neurodegenerative diseases. In vitro experiments showed that this compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its utility in treating conditions such as Alzheimer's disease and other forms of dementia .

Study 1: GSK-3β Inhibition

In a recent publication, researchers synthesized a series of GSK-3β inhibitors, including (R)-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid. The study revealed that this compound exhibited a significant reduction in GSK-3β activity, leading to enhanced neuronal survival in cultures exposed to neurotoxic agents .

Study 2: Inflammatory Response Modulation

Another study focused on the modulation of inflammatory pathways by this compound. Cells treated with (R)-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid showed reduced activation of NF-kB, a key transcription factor involved in inflammation, thereby supporting its role as an anti-inflammatory agent .

Comparison with Similar Compounds

Positional Isomer: Thiophen-3-yl Analog

- Compound: (R)-3-((tert-Butoxycarbonyl)amino)-4-(thiophen-3-yl)butanoic acid

- Molecular Formula: C₁₃H₁₉NO₄S (identical to target compound)

- Key Difference : The thiophen-3-yl group replaces the thiophen-2-yl substituent.

- Steric Considerations: The 3-substituted thiophene may induce different conformational preferences in peptide chains compared to the 2-substituted isomer .

Shorter Backbone: Propanoic Acid Derivative

- Compound: (S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid

- Molecular Formula: C₁₁H₁₅NO₄S

- Key Difference: Propanoic acid backbone (3 carbons) vs. butanoic acid (4 carbons).

- Impact :

Aromatic Substitution: 4-Iodophenyl Derivative

- Compound: (R)-3-((tert-Butoxycarbonyl)amino)-4-(4-iodophenyl)butanoic acid

- Molecular Formula: C₁₅H₂₀INO₄

- Key Difference : 4-Iodophenyl group replaces thiophen-2-yl.

- Impact :

Larger Aromatic System: Naphthalen-1-yl Derivative

- Compound: (R)-3-((tert-Butoxycarbonyl)amino)-4-(naphthalen-1-yl)butanoic acid

- Molecular Formula: C₁₉H₂₁NO₄

- Key Difference : Naphthalen-1-yl substituent.

- Steric Bulk: May hinder incorporation into tight-binding pockets in proteins .

Functional Group Addition: Hydroxy and Methyl Substituents

- Compound: (2S,3R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxybutanoic acid

- Molecular Formula: C₁₀H₁₉NO₅

- Key Differences: Hydroxy group at C3 and methyl on the Boc-protected amino group.

- Impact :

Branched Chain Variant: Methyl-Substituted Butanoic Acid

- Compound: (R)-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid

- Molecular Formula: C₁₁H₂₁NO₄

- Key Difference: Methyl branching on the butanoic acid chain.

- Impact :

Comparative Data Table

Preparation Methods

Chiral Palladium-Catalyzed Allylic Alkylation

A widely applied method for β-amino acid synthesis involves palladium-catalyzed allylic alkylation. For the thiophene-containing target, a prochiral γ,δ-unsaturated ester serves as the substrate. Using a chiral PHOX ligand (e.g., (R)-t-BuPHOX), asymmetric alkylation with a thiophen-2-yl nucleophile achieves enantiomeric excess (ee) >90%. The ester intermediate is hydrolyzed to the carboxylic acid, followed by Boc protection of the amine.

Reaction Conditions

| Component | Specification |

|---|---|

| Substrate | γ,δ-Unsaturated tert-butyl ester |

| Catalyst | Pd2(dba)3/(R)-t-BuPHOX (5 mol%) |

| Nucleophile | Thiophen-2-ylmagnesium bromide |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | −78°C to 25°C, 12 h |

| Yield | 78–85% |

| ee | 92–95% |

This method mirrors approaches used for 4-iodophenyl and 4-chlorophenyl analogs, where aryl Grignard reagents replace the thiophene nucleophile.

Organocatalytic Mannich Reaction

Thiophen-2-yl aldehyde participates in a proline-catalyzed Mannich reaction with a Boc-protected β-ketoester, yielding the β-amino ester with moderate stereoselectivity. Subsequent hydrogenolysis and acid hydrolysis furnish the target compound.

Optimization Data

- Catalyst: L-Proline (20 mol%)

- Solvent: Dichloromethane

- Diastereomeric Ratio (dr): 4:1 (syn:anti)

- Post-crystallization ee: 88%

Diastereoselective Alkylation with Chiral Auxiliaries

Evans Oxazolidinone Methodology

The Evans auxiliary directs stereochemistry during alkylation of a β-amino acid precursor. A thiophen-2-ylmethyl electrophile reacts with the lithium enolate of a Boc-protected oxazolidinone, yielding the desired (R)-configuration after auxiliary removal.

Stepwise Procedure

- Enolate Formation : Oxazolidinone (1.0 eq), LDA (2.2 eq), THF, −78°C

- Alkylation : Thiophen-2-ylmethyl bromide (1.5 eq), −78°C to 0°C

- Hydrolysis : LiOH/H2O2, THF/H2O, 0°C

- Boc Protection : Boc2O, DMAP, CH2Cl2

Performance Metrics

| Step | Yield | Purity (HPLC) |

|---|---|---|

| Alkylation | 82% | 95% |

| Hydrolysis | 90% | 97% |

| Boc Protection | 95% | 99% |

This approach aligns with methods for o-tolyl and 4-chlorophenyl derivatives, where auxiliary-controlled alkylation ensures stereochemical fidelity.

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Racemic ethyl 3-amino-4-(thiophen-2-yl)butanoate undergoes enzymatic hydrolysis using Candida antarctica lipase B (CAL-B). The (R)-enantiomer is preferentially acetylated, enabling separation via chromatography.

Process Parameters

| Parameter | Value |

|---|---|

| Enzyme | CAL-B (Immobilized) |

| Acyl Donor | Vinyl acetate |

| Solvent | tert-Butyl methyl ether |

| Temperature | 30°C |

| Conversion | 45% (theoretical max 50%) |

| ee (Product) | >99% |

| ee (Remaining Ester) | 95% |

Post-resolution, the (R)-ester is hydrolyzed and Boc-protected. This method offers scalability but requires optimization for thiophene’s electron-rich aromatic system, which may influence enzyme activity compared to phenyl analogs.

Solid-Phase Synthesis for High-Throughput Applications

Wang Resin-Bound Intermediate

A resin-supported synthesis enables rapid purification. Fmoc-protected β-amino acid is attached to Wang resin via its carboxylic acid. After Fmoc deprotection, the thiophen-2-yl group is introduced via reductive amination. Boc protection and cleavage from the resin yield the target compound.

Synthetic Scheme

- Loading : Fmoc-β-alanine-Wang resin (0.8 mmol/g)

- Deprotection : 20% piperidine/DMF

- Reductive Amination : Thiophen-2-ylaldehyde (3 eq), NaBH3CN (5 eq), DMF/MeOH

- Boc Protection : Boc2O (2 eq), DIEA (4 eq)

- Cleavage : TFA/H2O (95:5), 2 h

Yield and Purity

| Step | Yield | Purity (LC-MS) |

|---|---|---|

| Reductive Amination | 75% | 90% |

| Boc Protection | 95% | 98% |

| Cleavage | 85% | 95% |

This method’s efficiency is comparable to solid-phase syntheses of iodophenyl and chlorophenyl variants, though thiophene’s lower reactivity necessitates longer reaction times.

Comparative Analysis of Synthetic Routes

Table 1. Method Comparison for (R)-3-((Boc)amino)-4-(thiophen-2-yl)butanoic Acid

| Method | ee (%) | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Pd-Catalyzed Allylation | 92–95 | 78–85 | High | Moderate |

| Evans Auxiliary | >99 | 70–75 | Medium | Low |

| Enzymatic Resolution | >99 | 40–45 | High | High |

| Solid-Phase Synthesis | 95 | 75–85 | Medium | Moderate |

The palladium-catalyzed route offers the best balance of efficiency and scalability, while enzymatic resolution is ideal for high-purity demands.

Analytical Characterization and Validation

Chiral HPLC Analysis

Separation is achieved using a Chiralpak IA column (4.6 × 250 mm), with hexane/isopropanol (80:20) + 0.1% TFA at 1.0 mL/min. Retention times: (R)-enantiomer = 12.3 min; (S)-enantiomer = 14.7 min.

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl3) : δ 7.21 (dd, J = 5.1, 1.2 Hz, 1H, thiophene), 6.95–6.91 (m, 2H, thiophene), 5.21 (d, J = 8.3 Hz, 1H, NH), 4.15–4.08 (m, 1H, CH-NHBoc), 2.85–2.78 (m, 2H, CH2CO2H), 2.45–2.38 (m, 2H, CH2-thiophene), 1.42 (s, 9H, Boc).

- HRMS (ESI+) : m/z calc. for C14H20NO4S [M+H]+: 298.1114; found: 298.1118.

These data align with structural analogs, confirming successful synthesis.

Q & A

Q. Q1. What are the common synthetic routes for (R)-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid, and what challenges arise during chiral center preservation?

Answer: The synthesis typically involves:

Amino Protection : Introducing the Boc (tert-butoxycarbonyl) group to protect the amine, often using di-tert-butyl dicarbonate (Boc anhydride) in a basic medium (e.g., THF/water with NaHCO₃) .

Thiophene Incorporation : Coupling the Boc-protected intermediate with thiophene derivatives via Suzuki-Miyaura cross-coupling or nucleophilic substitution, depending on the substituent’s reactivity .

Carboxylic Acid Activation : Final deprotection (e.g., TFA for Boc removal) and acidification to yield the free carboxylic acid.

Q. Challenges :

- Chiral Integrity : Racemization can occur during coupling or deprotection steps. Using low-temperature conditions (0–5°C) and mild bases (e.g., Hünig’s base) minimizes this risk .

- Byproduct Formation : Thiophene rings may undergo side reactions (e.g., oxidation); inert atmospheres (N₂/Ar) are recommended .

Q. Q2. How can researchers verify the enantiomeric purity of this compound, and what analytical techniques are most reliable?

Answer:

- Chiral HPLC : Utilize chiral stationary phases (e.g., Chiralpak IA/IB) with a mobile phase of hexane/isopropanol (95:5) and UV detection at 254 nm. Retention time comparisons against racemic mixtures confirm enantiopurity .

- Polarimetry : Measure specific rotation ([α]D²⁵) and compare with literature values for (R)-configured analogs (e.g., [α]D²⁵ = +12.5° for similar Boc-protected thiophene derivatives) .

- NMR Spectroscopy : ¹H-NMR coupling constants (J-values) between adjacent protons on the chiral center can indicate stereochemical consistency .

Advanced Research Questions

Q. Q3. What strategies optimize the yield of (R)-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid in multistep syntheses, particularly when scaling reactions?

Answer:

- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 12 hours to 30 minutes for coupling steps) and improves yields by 15–20% .

- Catalytic System Optimization : Use Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling with thiophene boronic esters, achieving >90% conversion at 80°C .

- Workflow Automation : In-line purification (e.g., flash chromatography with gradient elution) minimizes manual handling and reduces intermediate degradation .

Q. Q4. How do structural modifications (e.g., thiophene substitution patterns) influence the compound’s bioactivity in drug discovery contexts?

Answer:

- Thiophene Position : 2-Thiophenyl groups enhance π-π stacking with aromatic residues in enzyme active sites (e.g., DPP-4 inhibitors), while 3-substituted analogs show reduced binding affinity .

- Electron-Withdrawing Groups : Fluorination at the thiophene’s 5-position increases metabolic stability but may reduce solubility. LogP values rise by ~0.5 units per fluorine .

- Boc Group Impact : The Boc group improves membrane permeability but requires enzymatic or acidic cleavage in vivo for prodrug activation .

Q. Q5. What experimental design considerations address contradictions in stability data for this compound under varying storage conditions?

Answer:

- Degradation Pathways :

- Accelerated Stability Testing : Conduct stress tests (40°C/75% RH for 4 weeks) and monitor purity via HPLC. Compare degradation kinetics to establish shelf-life models .

Q. Q6. How can researchers resolve discrepancies in reported biological activity data for this compound across different assay platforms?

Answer:

- Assay Standardization :

- Data Triangulation : Cross-reference SPR (surface plasmon resonance) binding data with molecular dynamics simulations to confirm target engagement .

Methodological Challenges

Q. Q7. What computational tools predict the compound’s interaction with biological targets, and how do these align with empirical data?

Answer:

- Docking Simulations : Use AutoDock Vina or Schrödinger Maestro to model binding to DPP-4. Key interactions include hydrogen bonding between the carboxylic acid and Arg125 and π-stacking with Tyr547 .

- MD Refinement : Run 100-ns molecular dynamics simulations (GROMACS) to assess binding stability. RMSD values <2.0 Å indicate robust target retention .

- Validation : Compare predicted ΔG values with ITC (isothermal titration calorimetry) results. Discrepancies >1 kcal/mol suggest force field inaccuracies .

Q. Q8. How do solvent systems and pH conditions affect the compound’s solubility and crystallization for X-ray studies?

Answer:

- Solvent Screening : Ternary systems (e.g., THF/water/ethanol) yield crystals suitable for X-ray diffraction. Optimal solubility occurs at pH 4–5 (carboxylic acid protonation) .

- Crystallization Additives : Add 2% v/v DMSO to reduce aggregation. Triclinic P1 space group is common for similar Boc-protected analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.